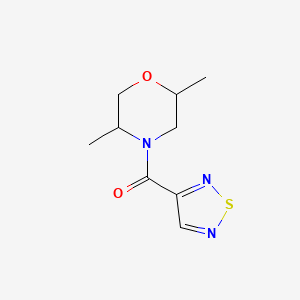

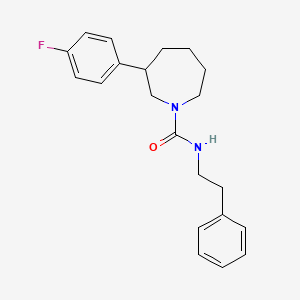

2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dimethyl-1,3,4-thiadiazole” is a chemical compound with the molecular formula C₄H₆N₂S and a molar mass of 114.17 g/mol . It’s used for synthesis in various applications .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1,3,4-thiadiazole” consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The two carbon atoms are each bonded to a methyl group .Physical And Chemical Properties Analysis

“2,5-Dimethyl-1,3,4-thiadiazole” is a solid substance with a boiling point of 202 °C (1013 hPa) and a melting point of 61 - 64 °C .Applications De Recherche Scientifique

Antitubercular and Antifungal Activity

Compounds related to 2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine have been synthesized and evaluated for their antitubercular and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole were prepared and displayed promising antitubercular and antifungal properties, indicating their potential as therapeutic agents in combating infectious diseases caused by fungi and Mycobacterium tuberculosis (Syed, Kallanagouda, & Alegaon, 2013).

Crystal Structure Analysis

The crystal structure of closely related compounds has been determined, providing insights into their molecular geometry, which is crucial for understanding their interaction mechanisms with biological targets. Such analyses are fundamental in drug design, allowing researchers to modify the molecular structure for enhanced activity or reduced toxicity (Malinovskii et al., 2000).

Antibacterial Screening and DNA Cleavage

The synthesis of derivatives involving the 1,2,5-thiadiazole moiety and their in vitro antibacterial activities against Mycobacteria tuberculosis highlight their potential in addressing antibiotic resistance. Molecular docking studies further elucidate the inhibition mechanisms, suggesting these compounds' suitability for medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Chemical Synthesis Applications

The utility of dimethylformamide (DMF) as a source of carbon monoxide in palladium-catalyzed aminocarbonylations highlights the versatility of morpholine derivatives in synthetic organic chemistry. Such processes facilitate the efficient synthesis of aryl amides, which are pivotal in pharmaceutical manufacturing (Wan, Alterman, Larhed, & Hallberg, 2002).

Fungicidal Activity and Plant Immunity Stimulation

Innovative cinnamamide morpholine derivatives exhibiting fungicidal activity and the ability to stimulate plant innate immunity present a dual-function approach to plant protection. Such compounds not only combat fungal pathogens but also enhance the plant's defensive mechanisms, offering a promising strategy for sustainable agriculture (Chen et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dimethylmorpholin-4-yl)-(1,2,5-thiadiazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-6-5-14-7(2)4-12(6)9(13)8-3-10-15-11-8/h3,6-7H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMQGCCZPWFVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)C(=O)C2=NSN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)

![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)